molecular formula C10H11NO3 B13695533 3-(Nitromethyl)isochroman CAS No. 256229-11-5

3-(Nitromethyl)isochroman

Cat. No.: B13695533
CAS No.: 256229-11-5
M. Wt: 193.20 g/mol
InChI Key: UDDWQYYIPTYYQI-UHFFFAOYSA-N
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Description

3-(Nitromethyl)isochroman is an organic compound that belongs to the isochroman family. Isochromans are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring. The nitromethyl group attached to the third carbon of the isochroman ring adds unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Nitromethyl)isochroman can be achieved through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which constructs the isochroman motif starting from an epoxide rather than an aldehyde. This reaction is facilitated by hexafluoroisopropanol (HFIP) as a solvent, which expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes .

Industrial Production Methods

the principles of green chemistry and metal-free intramolecular alkoxylation-initiated cascade cyclization could be applied to scale up the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Nitromethyl)isochroman undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted isochromans.

Scientific Research Applications

3-(Nitromethyl)isochroman has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Nitromethyl)isochroman involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The isochroman ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Nitromethyl)isochroman is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(nitromethyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-11(13)6-10-5-8-3-1-2-4-9(8)7-14-10/h1-4,10H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDWQYYIPTYYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856532
Record name 3-(Nitromethyl)-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256229-11-5
Record name 3-(Nitromethyl)-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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